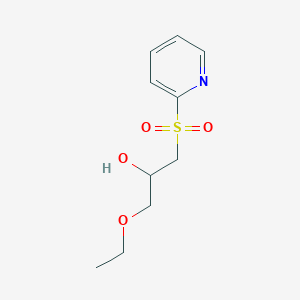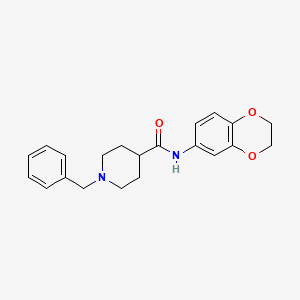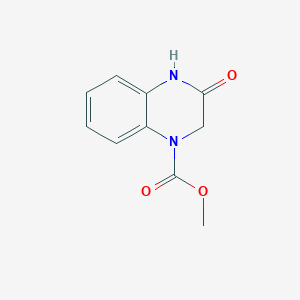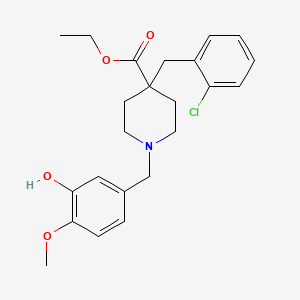![molecular formula C16H24ClNO3S B5132615 [4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol](/img/structure/B5132615.png)
[4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol, also known as JNJ-7925476, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent for various diseases.
Wirkmechanismus
[4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol is a selective antagonist of the 5-HT2C receptor, which is involved in the regulation of mood, anxiety, and addiction. By blocking the 5-HT2C receptor, [4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol may modulate the release of neurotransmitters such as serotonin and dopamine, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
In addition to its potential therapeutic effects, [4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol has been studied for its effects on various biochemical and physiological processes. In preclinical studies, [4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol has been shown to increase the release of acetylcholine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects. Additionally, [4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol in lab experiments is its selectivity for the 5-HT2C receptor, which allows for more precise targeting of this receptor compared to non-selective compounds. However, one limitation of using [4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol is its relatively low potency compared to other 5-HT2C receptor antagonists, which may require higher doses for effective inhibition.
Zukünftige Richtungen
There are several potential future directions for research on [4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol. One area of interest is its potential as a treatment for cognitive dysfunction in diseases such as Alzheimer's and Parkinson's. Additionally, [4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol may have potential as a treatment for obesity, as the 5-HT2C receptor is involved in the regulation of appetite and food intake. Further studies are needed to explore these potential therapeutic applications of [4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol.
Conclusion
In conclusion, [4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol is a chemical compound that has shown potential as a therapeutic agent for various diseases. Its selective antagonism of the 5-HT2C receptor may contribute to its antidepressant-like, anxiolytic, and anti-addictive effects. While there are advantages and limitations to using [4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol in lab experiments, its potential therapeutic applications and future directions for research make it an important compound for scientific investigation.
Synthesemethoden
The synthesis of [4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol involves a multi-step process that includes the reaction of 4-chlorobenzyl bromide with 1-(propylsulfonyl)piperidine to form 4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl) bromide. This intermediate is then reacted with sodium borohydride to form [4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol.
Wissenschaftliche Forschungsanwendungen
[4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol has been studied for its potential therapeutic effects in a variety of diseases, including depression, anxiety, and addiction. In preclinical studies, [4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol has been shown to have antidepressant-like effects and reduce anxiety-like behaviors in animal models. Additionally, [4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol has been studied for its potential as a treatment for drug addiction, with promising results in reducing drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
[4-[(4-chlorophenyl)methyl]-1-propylsulfonylpiperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO3S/c1-2-11-22(20,21)18-9-7-16(13-19,8-10-18)12-14-3-5-15(17)6-4-14/h3-6,19H,2,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWZBCUSCXBOLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)(CC2=CC=C(C=C2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-phenyl-N-{1-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5132532.png)

![3-[2-oxo-2-(3-oxo-4-phenyl-1-piperazinyl)ethyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B5132544.png)



![(2-fluorophenyl)[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone](/img/structure/B5132583.png)

![2-(4-acetylphenoxy)-N-{[2-(dimethylamino)-3-pyridinyl]methyl}acetamide](/img/structure/B5132596.png)
![2-{[5-(2-nitrophenyl)-2-furyl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5132598.png)


![N-[2-(2-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-propanamine](/img/structure/B5132617.png)
